4-amino-N-(2-{[(4-bromophenyl)carbonyl]amino}ethyl)-1,2,5-oxadiazole-3-carboxamide
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Overview
Description
N-{2-[(4-AMINO-1,2,5-OXADIAZOL-3-YL)FORMAMIDO]ETHYL}-4-BROMOBENZAMIDE is a complex organic compound that features a unique structure combining an oxadiazole ring, an amino group, and a bromobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(4-AMINO-1,2,5-OXADIAZOL-3-YL)FORMAMIDO]ETHYL}-4-BROMOBENZAMIDE typically involves multiple steps, starting with the preparation of the oxadiazole ring. One common method involves the reaction of a suitable precursor with hydrazine and an appropriate oxidizing agent . The bromobenzamide moiety can be introduced through a substitution reaction involving 4-bromobenzoic acid and an amine derivative .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-{2-[(4-AMINO-1,2,5-OXADIAZOL-3-YL)FORMAMIDO]ETHYL}-4-BROMOBENZAMIDE can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different functional groups.
Substitution: The bromine atom in the bromobenzamide moiety can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while substitution reactions can produce a variety of substituted benzamides .
Scientific Research Applications
N-{2-[(4-AMINO-1,2,5-OXADIAZOL-3-YL)FORMAMIDO]ETHYL}-4-BROMOBENZAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of N-{2-[(4-AMINO-1,2,5-OXADIAZOL-3-YL)FORMAMIDO]ETHYL}-4-BROMOBENZAMIDE involves its interaction with molecular targets such as enzymes and receptors. The oxadiazole ring and amino group can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function . The bromobenzamide moiety can also participate in hydrophobic interactions, further modulating the compound’s effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Amino-1,2,5-oxadiazol-3-yl)-4-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole
- N-(4-Amino-1,2,5-oxadiazol-3-yl)acetamide
Uniqueness
N-{2-[(4-AMINO-1,2,5-OXADIAZOL-3-YL)FORMAMIDO]ETHYL}-4-BROMOBENZAMIDE is unique due to its combination of an oxadiazole ring, an amino group, and a bromobenzamide moiety. This unique structure provides a distinct set of chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C12H12BrN5O3 |
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Molecular Weight |
354.16 g/mol |
IUPAC Name |
4-amino-N-[2-[(4-bromobenzoyl)amino]ethyl]-1,2,5-oxadiazole-3-carboxamide |
InChI |
InChI=1S/C12H12BrN5O3/c13-8-3-1-7(2-4-8)11(19)15-5-6-16-12(20)9-10(14)18-21-17-9/h1-4H,5-6H2,(H2,14,18)(H,15,19)(H,16,20) |
InChI Key |
GQLYNFNRTPTIHM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCCNC(=O)C2=NON=C2N)Br |
Origin of Product |
United States |
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